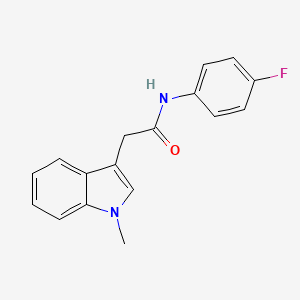

N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(1-methylindol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O/c1-20-11-12(15-4-2-3-5-16(15)20)10-17(21)19-14-8-6-13(18)7-9-14/h2-9,11H,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQHRYVVGFYCBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically begins with the preparation of the indole derivative and the fluorophenyl acetamide.

Reaction Conditions: The indole derivative is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The fluorophenyl acetamide can be prepared by reacting 4-fluoroaniline with acetic anhydride.

Coupling Reaction: The final step involves coupling the indole derivative with the fluorophenyl acetamide under basic conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the fluorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and synthetic methodologies.

Biology:

- Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

- Used in drug discovery and development programs.

Industry:

- Utilized in the development of advanced materials, including polymers and nanomaterials.

- Applied in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the fluorophenyl group can form hydrogen bonds and van der Waals interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound shares structural similarities with several indole-acetamide derivatives, differing primarily in substituents on the phenyl ring and indole core. Key comparisons include:

*Calculated based on analogous structure in .

Key Observations :

- Fluorine vs.

- Indole Substitutions : The 1-methyl group in the target compound reduces steric bulk compared to 1-(4-chlorobenzoyl) analogs (e.g., 10j, 10l), which could influence pharmacokinetic properties .

- Heterocyclic Variations: Pyridyl (10m) and cyanopyridine (LBJ-03) substituents introduce hydrogen-bonding capabilities, which may enhance target affinity but reduce metabolic stability compared to purely aromatic systems .

Solubility and Bioavailability

- Long-chain substituents (e.g., octyloxy in compound 12 ) improve solubility but may reduce target specificity. The target compound’s compact structure (methylindole + fluorophenyl) likely balances solubility and membrane permeability.

Biological Activity

N-(4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by the presence of a 4-fluorophenyl group and an indole moiety, which contribute to its unique properties. The synthesis typically involves several key steps:

- Preparation of Indole Derivative : The indole derivative is synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Synthesis of Fluorophenyl Acetamide : This is achieved by reacting 4-fluoroaniline with acetic anhydride.

- Coupling Reaction : The final step involves coupling the indole derivative with the fluorophenyl acetamide under basic conditions, often utilizing coupling agents like DCC or EDC.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the fluorophenyl group can form hydrogen bonds and van der Waals interactions. These interactions modulate the activity of target proteins, leading to various biological effects.

Biological Activity and Pharmacological Evaluation

Recent studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Properties : Preliminary evaluations suggest that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation .

| Compound | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|

| This compound | 0.344 | < Indomethacin |

| Indomethacin | 1.39 | Reference |

This table illustrates the potency of the compound compared to indomethacin, a standard anti-inflammatory drug.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

- In Vitro Screening : In vitro assays indicated that the compound selectively inhibited COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects compared to traditional NSAIDs .

- In Vivo Studies : Animal models demonstrated that administration of this compound resulted in reduced inflammation markers, supporting its potential as an anti-inflammatory agent .

- Comparative Analysis : When compared to similar compounds such as N-(4-chlorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide, the fluorinated variant showed enhanced lipophilicity and metabolic stability, which could influence its pharmacokinetic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.